N-Ethyl-2-fluoro-3-hydroxybenzamide
Description
N-Ethyl-2-fluoro-3-hydroxybenzamide is a benzamide derivative characterized by an ethyl group attached to the amide nitrogen, a fluorine atom at the 2-position, and a hydroxyl group at the 3-position of the benzene ring. The fluorine atom enhances metabolic stability and lipophilicity, while the hydroxyl group may enable hydrogen bonding or metal coordination, similar to other benzamides with directing groups .
Properties
IUPAC Name |
N-ethyl-2-fluoro-3-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-2-11-9(13)6-4-3-5-7(12)8(6)10/h3-5,12H,2H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUZVALZTGICKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C(=CC=C1)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-2-fluoro-3-hydroxybenzamide typically involves the following steps:
Nitration and Reduction: The starting material, 2-fluoro-3-nitrobenzoic acid, is nitrated and then reduced to obtain 2-fluoro-3-aminobenzoic acid.
Amidation: The 2-fluoro-3-aminobenzoic acid is then reacted with ethylamine under appropriate conditions to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-Ethyl-2-fluoro-3-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-Ethyl-2-fluoro-3-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The hydroxyl group may also play a role in hydrogen bonding interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Key Observations :
- Fluorine Substitution : Fluorine at the 2-position (as in the target compound) is less common than 3- or 4-position fluorine in pesticides (e.g., diflufenican ). Fluorine typically enhances resistance to oxidative degradation.
- Hydroxyl Group : The 3-hydroxy group in the target compound contrasts with methoxy or methyl groups in analogs (e.g., ). This may improve solubility but reduce lipophilicity compared to compounds like N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide (XLogP3 = 4) .
- Core Structure : Benzothiazole-fused analogs () exhibit higher molecular weights (~318–330 g/mol) and complexity compared to simple benzamides, likely influencing bioactivity and synthetic routes.
2.3 Physicochemical Properties
Implications :
- Higher rotatable bonds in may indicate conformational flexibility, aiding in metal coordination.
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